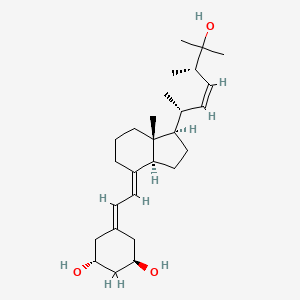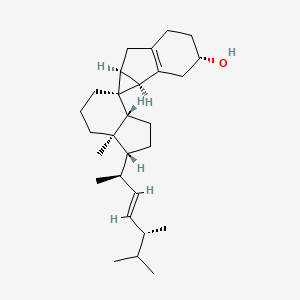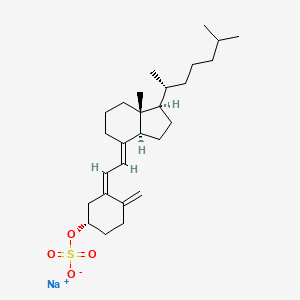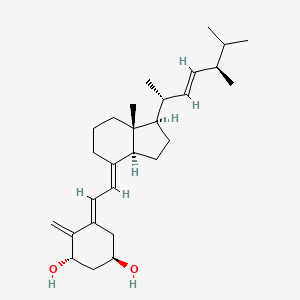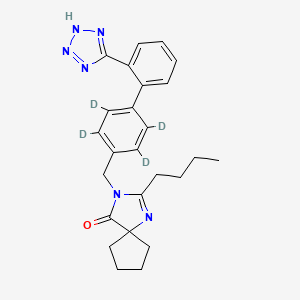
Irbesartan D4
Übersicht
Beschreibung
SR-47436 D4, also known as Irbesartan D4, is a deuterium-labeled version of Irbesartan. Irbesartan is a potent and specific angiotensin II type 1 receptor antagonist. It is primarily used in the treatment of high blood pressure, heart failure, and diabetic kidney disease .
Wissenschaftliche Forschungsanwendungen
SR-47436 D4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in der Massenspektrometrie und anderen analytischen Techniken verwendet, um das Verhalten von deuteriummarkierten Verbindungen zu untersuchen.
Biologie: Wird in Studien eingesetzt, die die Rolle von Angiotensin-II-Rezeptoren in verschiedenen biologischen Prozessen untersuchen.
Medizin: Wird in pharmakokinetischen und pharmakodynamischen Studien eingesetzt, um den Metabolismus und die Wirkung von Irbesartan zu verstehen.
Industrie: Anwendung bei der Entwicklung neuer Pharmazeutika und in Qualitätskontrollprozessen
5. Wirkmechanismus
SR-47436 D4 entfaltet seine Wirkung durch selektive Blockierung der Angiotensin-II-Typ-1-Rezeptoren. Diese Hemmung verhindert die Bindung von Angiotensin II, einem starken Vasokonstriktor, was zu einer Vasodilatation, einem Blutdrucksenkung und einer erhöhten Blutflussmenge zum Herzen führt. Zu den beteiligten molekularen Zielstrukturen gehören die Angiotensin-II-Typ-1-Rezeptoren, und die betroffenen Signalwege sind diejenigen, die mit dem Renin-Angiotensin-System zusammenhängen .
Ähnliche Verbindungen:
Irbesartan: Die nicht-deuterierte Version von SR-47436 D4, die für ähnliche therapeutische Zwecke eingesetzt wird.
Losartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit einem ähnlichen Wirkmechanismus.
Valsartan: Eine Verbindung mit vergleichbaren pharmakologischen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen
Einzigartigkeit: SR-47436 D4 ist aufgrund seiner Deuteriummarkierung einzigartig, was in der wissenschaftlichen Forschung eindeutige Vorteile bietet, wie z. B. verbesserte Stabilität und reduzierter metabolischer Abbau. Dies macht es besonders wertvoll in pharmakokinetischen Studien und als Referenzstandard in analytischen Techniken .
Wirkmechanismus
Target of Action
Irbesartan D4, a deuterium-labeled variant of Irbesartan, is a highly potent and specific antagonist of the angiotensin II type 1 (AT1) receptor . The AT1 receptor is primarily found in tissues like vascular smooth muscle and the adrenal gland .
Mode of Action
This compound prevents angiotensin II from binding to the AT1 receptor . This binding prevention causes a series of downstream effects that contribute to its therapeutic action. This compound and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS) . By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, which helps lower blood pressure .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It displays linear, dose-related pharmacokinetics and has a prolonged elimination half-life of 11 to 15 hours . This compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9 . It is excreted via both the feces (80%) and urine (20%) .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of angiotensin II-induced vasoconstriction and aldosterone secretion . This results in vasodilation and a decrease in fluid volume, which helps lower blood pressure . Additionally, this compound has been shown to have cholesterol-lowering effects by blocking the intracellular cellular mevalonate metabolism pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, wastewater treatment plants, which constitute the main environmental source of this compound, fail to completely reduce its presence in wastewater and generate additional toxic byproducts through the chlorine-based disinfection process . These byproducts can have variable toxicity and significant environmental risks .
Biochemische Analyse
Biochemical Properties
Irbesartan D4 plays a crucial role in biochemical reactions by selectively inhibiting the angiotensin II type-1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. This compound interacts with various biomolecules, including the AT1 receptor, and exhibits non-competitive antagonism. This interaction is characterized by the binding of this compound to the receptor, which blocks the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion .
Cellular Effects
This compound influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, this compound inhibits the downstream signaling pathways activated by angiotensin II. This includes the reduction of intracellular calcium levels, inhibition of protein kinase C (PKC) activation, and suppression of reactive oxygen species (ROS) production. These effects collectively contribute to the relaxation of blood vessels, reduced cell proliferation, and decreased inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the AT1 receptor with high affinity. This binding prevents the receptor from interacting with angiotensin II, thereby inhibiting the activation of G-protein coupled signaling pathways. This compound also modulates gene expression by influencing transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to anti-inflammatory and anti-proliferative effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von SR-47436 D4 beinhaltet die Einarbeitung von Deuteriumatomen in das Irbesartan-Molekül. Dies wird in der Regel durch eine Reihe chemischer Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Der spezifische Syntheseweg und die Reaktionsbedingungen können variieren, aber gängige Methoden umfassen die Verwendung deuterierter Reagenzien und Lösungsmittel .
Industrielle Produktionsverfahren: Die industrielle Produktion von SR-47436 D4 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung und -bedingungen, um die effiziente Einarbeitung von Deuteriumatomen zu gewährleisten. Das Endprodukt wird anschließend gereinigt, um den gewünschten Deuterierungsgrad und die Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: SR-47436 D4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die chemische Struktur von SR-47436 D4 zu modifizieren.
Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter Atome oder Gruppen innerhalb des Moleküls
Gängige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile beinhalten
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Irbesartan: The non-deuterated version of SR-47436 D4, used for similar therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties but different pharmacokinetic profiles
Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .
Eigenschaften
IUPAC Name |
2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-WQKXEYJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670085 | |
| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216883-23-6 | |
| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Q1: What is the role of Irbesartan-d4 in the analysis of Irbesartan levels in plasma?
A1: Irbesartan-d4 is a deuterated form of Irbesartan, meaning it has a similar structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, making it an ideal internal standard for mass spectrometry analysis. By adding a known amount of Irbesartan-d4 to the plasma samples, researchers can account for variations during sample preparation and ionization. This allows for a more accurate and reliable quantification of Irbesartan in the samples.
Q2: How does the method described in the research utilize Irbesartan-d4 to improve the accuracy of Irbesartan quantification?
A2: The research outlines a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. After adding Irbesartan-d4 to the plasma samples, they undergo solid-phase extraction (SPE) to isolate Irbesartan and Irbesartan-d4. The extracted samples are then separated based on their chemical properties using liquid chromatography and detected by mass spectrometry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

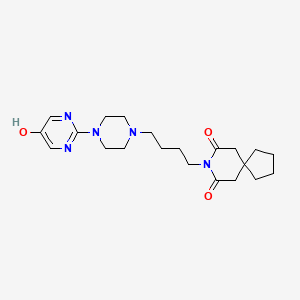
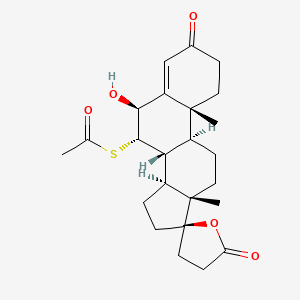
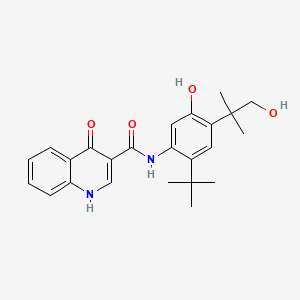

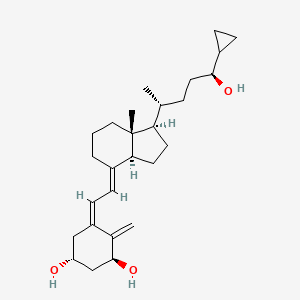
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)


![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
